molecular formula C14H16BrN5O B5145794 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5145794
M. Wt: 350.21 g/mol
InChI Key: RKJVJLCQIRPPRD-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the intracellular environment, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it targets. For example, inhibition of carbonic anhydrase can lead to a decrease in the pH of the intracellular environment, which can affect various cellular processes, including protein synthesis, DNA replication, and cell division. Inhibition of histone deacetylase can lead to altered gene expression and cell differentiation, while inhibition of phosphodiesterase can lead to increased levels of cyclic AMP and subsequent activation of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide for lab experiments is its potency and selectivity towards specific enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of enzyme inhibition. However, one of the limitations of using this compound is its potential toxicity and side effects, which can vary depending on the specific enzyme that it targets.

Future Directions

There are several future directions for the study of 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide. One area of research is the development of novel drugs based on this compound for the treatment of various diseases. Another area of research is the study of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-bromoaniline, cyclopentanone, and sodium azide in the presence of copper(I) iodide as a catalyst. The reaction proceeds via a one-pot, three-component process, which results in the formation of the desired product in good yield and purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, such as carbonic anhydrase, histone deacetylase, and phosphodiesterase. This makes it a promising candidate for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN5O/c15-9-5-7-11(8-6-9)20-13(16)12(18-19-20)14(21)17-10-3-1-2-4-10/h5-8,10H,1-4,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJVJLCQIRPPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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